
3-(Phenylselanyl)oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylselanyl)oxepan-2-one is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a six-membered oxepane ring with a phenylselanyl group attached to the third carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylselanyl)oxepan-2-one typically involves the oxidative selenofunctionalization of allenes. This process can be achieved through metal-free oxidative selenofunctionalization reactions using organoselenium and 1-fluoropyridinium reagents . The reaction conditions often include the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylselanyl)oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other oxidized selenium species.
Reduction: Reduction reactions can convert the selenium moiety to selenides or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
3-(Phenylselanyl)oxepan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s biological activity makes it a candidate for studying selenium’s role in biological systems.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of selenium.
Mécanisme D'action
The mechanism of action of 3-(Phenylselanyl)oxepan-2-one involves its interaction with biological molecules through its selenium moiety. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may target specific enzymes or proteins, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Selenylindoles: These compounds also contain selenium and have shown significant biological activity, including antitumor effects.
Selenoxides: Oxidized forms of organoselenium compounds that exhibit different reactivity and biological properties.
Uniqueness
3-(Phenylselanyl)oxepan-2-one is unique due to its specific structure, which combines an oxepane ring with a phenylselanyl group.
Propriétés
Numéro CAS |
57205-08-0 |
|---|---|
Formule moléculaire |
C12H14O2Se |
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
3-phenylselanyloxepan-2-one |
InChI |
InChI=1S/C12H14O2Se/c13-12-11(8-4-5-9-14-12)15-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
Clé InChI |
CMJRNLKGTTXBCO-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(=O)C(C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


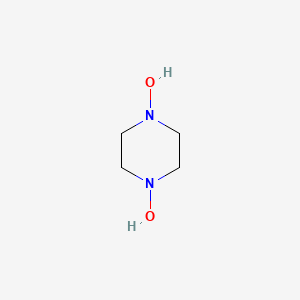

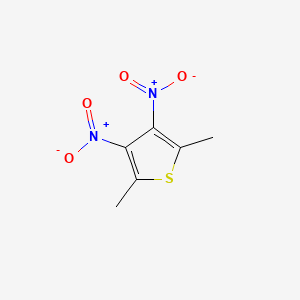
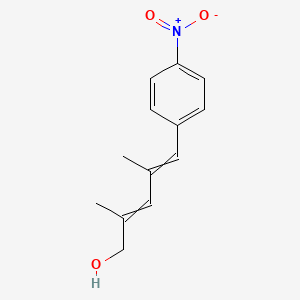
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
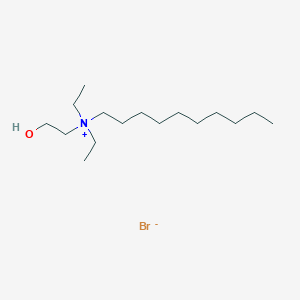

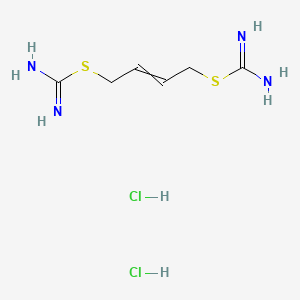
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
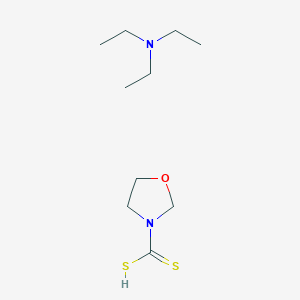
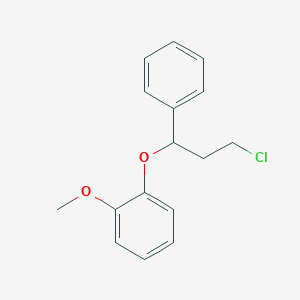
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


